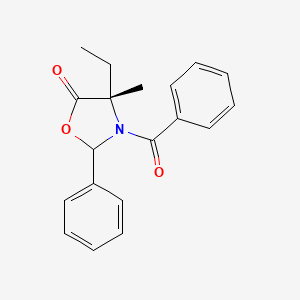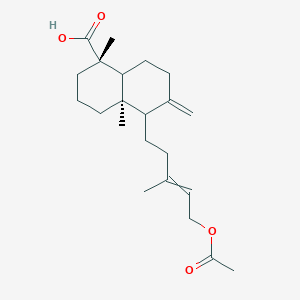![molecular formula C38H29F2N3O B14782288 N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide is a complex organic compound that features a unique structure combining benzhydryl and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzhydryl Indole Moiety: This can be achieved through a Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring.
Fluorination: Introduction of fluorine atoms can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: A benzhydryl compound used as an antihistamine.
Sertraline: An indole derivative used as an antidepressant.
Linezolid: A synthetic antibiotic with a similar acetamide structure.
Uniqueness
N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide is unique due to its combination of benzhydryl and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C38H29F2N3O |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-6-fluoro-1H-indol-2-yl]methyl]-5-fluorophenyl]acetamide |
InChI |
InChI=1S/C38H29F2N3O/c1-23(44)41-32-21-27(39)17-16-26(32)20-34-36(30-19-18-28(40)22-33(30)42-34)37-29-14-8-9-15-31(29)43-38(37)35(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-19,21-22,35,42-43H,20H2,1H3,(H,41,44) |
Clé InChI |
LQXXOHYMLOVQFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)F)CC2=C(C3=C(N2)C=C(C=C3)F)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14782207.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14782208.png)


![rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14782234.png)
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)




![3-Chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid](/img/structure/B14782279.png)


